molecular formula C24H19NO4 B3922332 2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide

Cat. No.: B3922332
M. Wt: 385.4 g/mol
InChI Key: GFLATWZBPBSKSQ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups and an anthracene moiety with dioxo groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide typically involves the following steps:

    Preparation of 2,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2-(2,4-dimethylphenoxy)acetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 9,10-dioxoanthracene-2-amine: This can be synthesized by the oxidation of anthracene to form anthraquinone, followed by nitration and reduction to obtain the amine.

    Coupling Reaction: The final step involves the coupling of 2-(2,4-dimethylphenoxy)acetic acid with 9,10-dioxoanthracene-2-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and anthracene moieties can be oxidized under strong oxidizing conditions.

    Reduction: The dioxo groups in the anthracene moiety can be reduced to hydroxyl groups.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of hydroxylated anthracene derivatives.

    Substitution: Formation of halogenated phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide would depend on its specific application. For example:

    Biological Activity: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety could intercalate with DNA, while the phenoxy group could interact with proteins.

    Material Science: It may participate in electronic interactions within organic semiconductors, contributing to their conductive properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dimethylphenoxy)acetic acid: Lacks the anthracene moiety, making it less complex.

    9,10-dioxoanthracene-2-amine: Lacks the phenoxy group, making it less versatile in terms of chemical reactivity.

    2-(2,4-dimethylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of the anthracene moiety.

Uniqueness

2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide is unique due to the combination of the phenoxy and anthracene moieties, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(9,10-dioxoanthracen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-14-7-10-21(15(2)11-14)29-13-22(26)25-16-8-9-19-20(12-16)24(28)18-6-4-3-5-17(18)23(19)27/h3-12H,13H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLATWZBPBSKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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